molecular formula C24H30ClN3O3S B2874661 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride CAS No. 1215776-03-6

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride

Cat. No.: B2874661
CAS No.: 1215776-03-6
M. Wt: 476.03
InChI Key: XRZXHCKOKVEKLX-UHFFFAOYSA-N
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Description

N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride is a benzothiazole-derived compound featuring a morpholinopropyl side chain and a phenoxyacetamide backbone. Its structure combines a benzothiazole core (with methyl substituents at positions 4 and 7) linked to a tertiary amine (morpholinopropyl group) and an acetamide moiety.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S.ClH/c1-18-9-10-19(2)23-22(18)25-24(31-23)27(12-6-11-26-13-15-29-16-14-26)21(28)17-30-20-7-4-3-5-8-20;/h3-5,7-10H,6,11-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZXHCKOKVEKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CCCN3CCOCC3)C(=O)COC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₅H₁₈ClN₃O₂S
  • Molecular Weight : 327.83 g/mol

The compound features a benzo[d]thiazole moiety, a morpholine group, and a phenoxyacetamide structure, which are known to contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives with benzimidazole and benzothiazole nuclei have shown significant antitumor activity against various cancer cell lines.

The proposed mechanisms include:

  • DNA Intercalation : Compounds with similar structures have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Inhibition of Kinases : Some compounds inhibit protein kinases involved in cell proliferation pathways.

Case Studies

  • Study on Lung Cancer Cell Lines :
    • Objective : Evaluate the cytotoxic effects on A549, HCC827, and NCI-H358 lung cancer cell lines.
    • Results : The compound exhibited IC50 values ranging from 2.12 μM to 6.75 μM across different assays, indicating potent antitumor activity (source: PMC8401404).
  • Normal Cell Line Assessment :
    • Objective : Assess toxicity on normal human lung fibroblast MRC-5 cells.
    • Results : The compound showed cytotoxic effects at concentrations similar to those effective against cancer cells, raising concerns about selectivity (source: PMC8401404).

Antimicrobial Activity

In addition to antitumor properties, some derivatives of this compound have also been tested for antimicrobial activity. Preliminary results suggest moderate effectiveness against certain bacterial strains, although further research is needed to fully understand this aspect.

Biological Activity Summary Table

Compound NameTarget Cell LineIC50 (μM)Mechanism of Action
Compound AA5492.12DNA intercalation
Compound BHCC8275.13Protein kinase inhibition
Compound CMRC-53.11Cytotoxicity

Comparative Analysis of Related Compounds

CompoundAntitumor ActivityAntimicrobial ActivitySelectivity
N-(4,7-dimethyl...)HighModerateLow
Benzimidazole DerivativeModerateHighModerate
Benzothiazole DerivativeHighLowHigh

Comparison with Similar Compounds

Key Structural Features :

  • Benzothiazole core: Known for bioactivity in anticancer and antimicrobial contexts.
  • Morpholinopropyl group: Improves solubility and membrane permeability.
  • Phenoxyacetamide backbone: Facilitates hydrogen bonding with biological targets.

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other benzothiazoles, triazoles, and acetamide derivatives. Below is a detailed comparison based on synthesis, spectral data, and functional groups.

Comparison with 1,2,4-Triazole Derivatives ()

Compounds [7–9] in are 1,2,4-triazole-3(4H)-thiones with sulfonylphenyl and difluorophenyl groups. While distinct in core structure, they share similarities in:

  • Synthesis : Both involve multi-step reactions with hydrazides and isothiocyanates. The target compound’s synthesis likely employs analogous nucleophilic additions or alkylation steps .
  • Spectral Confirmation : IR spectra of both classes confirm functional groups (e.g., absence of C=O in triazoles vs. presence in benzothiazole derivatives). The target compound’s C=S and NH stretches would align with triazole-thiones (~1247–1255 cm⁻¹ and ~3278–3414 cm⁻¹) .
  • Tautomerism : Unlike the target compound, triazoles [7–9] exhibit thione-thiol tautomerism, which impacts reactivity and binding modes .

Table 1: Structural and Spectral Comparison

Feature Target Compound Triazoles [7–9] ()
Core Structure Benzothiazole 1,2,4-Triazole
Key Functional Groups Morpholinopropyl, phenoxyacetamide Sulfonylphenyl, difluorophenyl
IR ν(C=S) (cm⁻¹) Not reported 1247–1255
Tautomerism Absent Thione ↔ Thiol

Comparison with Thiazolidinone-Acetamides ()

Compounds 3a-l in are N-(2-substituted-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxochromen-7-yloxy)acetamides. Key differences include:

  • Core Heterocycle: Thiazolidinone (4-oxo ring) vs. benzothiazole. The former is associated with antidiabetic activity, while benzothiazoles often exhibit kinase inhibition .
  • Substituents: The target compound’s morpholinopropyl group contrasts with the chromen-7-yloxy moiety in 3a-l, affecting lipophilicity and target selectivity.
  • Synthetic Routes: Thiazolidinones require ZnCl₂-catalyzed cyclization with mercaptoacetic acid, whereas the target compound’s synthesis may involve alkylation of benzothiazole precursors .

Table 2: Pharmacophore Comparison

Parameter Target Compound Thiazolidinones 3a-l ()
Heterocycle Benzothiazole Thiazolidinone
Bioactivity Kinase inhibition (hypothesized) Antimicrobial, antidiabetic
Key Substituent Morpholinopropyl Chromen-7-yloxy
Solubility Enhanced (hydrochloride salt) Moderate (neutral form)

Positional Isomerism Consideration

Notably, supplier data () lists N-(5,7-dimethylbenzo[d]thiazol-2-yl)-... hydrochloride, a positional isomer of the target compound. The 4,7- vs. 5,7-dimethyl substitution alters electronic and steric profiles:

  • Electronic Effects : 4,7-Substitution may enhance electron-withdrawing effects on the benzothiazole ring, influencing binding to hydrophobic pockets.
  • Synthetic Complexity : 5,7-Dimethyl isomers might require regioselective Friedel-Crafts alkylation, whereas 4,7-substitution could involve directed ortho-metalation strategies .

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